7-Amino-3H-phenothiazin-3-iminium bromide
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Overview
Description
7-Amino-3H-phenothiazin-3-iminium bromide is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3H-phenothiazin-3-iminium bromide typically involves the reaction of phenothiazine derivatives with appropriate amination reagents. One common method is the reductive amination of phenothiazine using ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for efficiency, scalability, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3H-phenothiazin-3-iminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts or other oxidized derivatives.
Reduction: Reduction reactions can convert the iminium group to an amine, altering the compound’s properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminium salts, while reduction can produce amines. Substitution reactions result in a variety of substituted phenothiazine derivatives.
Scientific Research Applications
7-Amino-3H-phenothiazin-3-iminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3H-phenothiazin-3-iminium bromide involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thionine: A closely related compound with similar structural features and applications.
Azure A chloride: Another phenothiazine derivative used in biological staining and research.
Methylene blue: A well-known phenothiazine derivative with applications in medicine and biology.
Uniqueness
7-Amino-3H-phenothiazin-3-iminium bromide is unique due to its specific amino and iminium functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
57981-35-8 |
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Molecular Formula |
C12H10BrN3S |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;bromide |
InChI |
InChI=1S/C12H9N3S.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H |
InChI Key |
NPDVWQGZFIKFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Br-] |
Origin of Product |
United States |
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